(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a chiral compound derived from tetrabenazine, which is primarily used in the treatment of movement disorders such as chorea associated with Huntington's disease. This compound is classified as a monoamine depleting agent, particularly affecting dopamine levels in the brain. The synthesis and characterization of this compound have been subjects of extensive research due to its pharmaceutical significance.
Tetrabenazine itself is an alkaloid derived from the plant Vinca rosea and has been synthesized through various chemical methods. The (1S)-(+)-10-Camphorsulfonate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The classification of (3R,11bR)-tetrabenazine falls under organic compounds with specific stereochemistry, which is crucial for its biological activity.
The synthesis of (3R,11bR)-tetrabenazine typically involves the resolution of racemic tetrabenazine into its enantiomers using chiral acids, such as camphorsulfonic acid. A common method includes:
A study demonstrated that racemic tetrabenazine reacts with (+)-camphorsulfonic acid under reflux conditions, leading to the formation of a white crystalline salt after cooling and filtration . The process may require several recrystallization steps to achieve high enantiomeric purity.
The molecular structure of (3R,11bR)-tetrabenazine can be represented as follows:
X-ray crystallography studies have provided detailed insights into the spatial arrangement of atoms within the molecule, confirming its chirality and structural integrity .
The primary reactions involving (3R,11bR)-tetrabenazine include:
The chemical reactivity of (3R,11bR)-tetrabenazine allows it to participate in further synthetic transformations, enhancing its utility in drug development.
(3R,11bR)-Tetrabenazine acts primarily by inhibiting VMAT2, leading to decreased storage of monoamines such as dopamine in vesicles. This results in lower dopamine levels available for release into the synaptic cleft, effectively reducing dopaminergic activity in conditions characterized by hyperactivity of dopaminergic pathways.
The mechanism involves competitive inhibition at the VMAT2 site, which has been quantitatively assessed through binding affinity studies .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the identity and purity of synthesized compounds .
(3R,11bR)-Tetrabenazine has significant applications in:
Tetrabenazine (TBZ) represents a cornerstone in managing hyperkinetic movement disorders, yet its therapeutic efficacy is intrinsically linked to molecular chirality. The racemic mixture historically used in clinical practice obscures a critical pharmacological reality: stereoisomeric specificity governs interactions with the vesicular monoamine transporter 2 (VMAT2), the primary target for dopamine depletion therapy. This review focuses on the enantiomerically pure complex formed between (3R,11bR)-Tetrabenazine and its chiral resolving agent, (1S)-(+)-10-Camphorsulfonate. The strategic isolation of this specific stereoisomer leverages both chemical precision and biological necessity, as the (3R,11bR)-configuration demonstrates orders-of-magnitude greater potency than its enantiomeric counterpart. This molecular partnership exemplifies how chiral resolution technology enables the development of therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The following sections dissect the structural foundations, resolution mechanics, and resulting pharmacological advantages underpinning this complex, providing a blueprint for rational development of stereochemically defined neuroactive agents.
(3R,11bR)-Tetrabenazine is a benzoquinolizine derivative defined by two chiral centers at positions 3 and 11b of its hexahydrobenzo[a]quinolizinone core. Its absolute configuration establishes a specific three-dimensional orientation crucial for biological activity. The molecular formula of the free base is C₁₉H₂₇NO₃, with a molecular weight of 317.42 g/mol [10]. When complexed with (1S)-(+)-10-camphorsulfonic acid (CSA) to form the camphorsulfonate salt, the formula expands to C₂₉H₄₃NO₇S, yielding a molecular weight of 549.72 g/mol [1] [3]. This diastereomeric salt crystallizes as an off-white solid with a characteristic melting point of 132-133°C when purified from acetone solutions [1] [3]. The stereochemical designation "(3R,11bR)" indicates a trans relationship between the hydrogen atom at position 3 and the angular hydrogen at position 11b within the rigid tetracyclic structure, a configuration thermodynamically favored over cis isomers due to reduced steric strain [2] [6]. The molecule incorporates key functional groups including a ketone at position 2, methoxy substituents at the aromatic 9 and 10 positions, and an isobutyl side chain extending from the chiral center at position 3. Spectroscopic identifiers include the InChI string: InChI=1S/C19H27NO3.C10H16O4S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h8-9,12,14,16H,5-7,10-11H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t14-,16-;7-,10-/m11/s1
and the SMILES notation: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
[1] [3], providing unambiguous descriptors for its stereochemistry and atomic connectivity.
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1223399-57-2 | [1] [3] |
Free Base CAS Number | 1026016-83-0 | [1] [10] |
Molecular Formula (Salt) | C₂₉H₄₃NO₇S | [1] [3] |
Molecular Weight (Salt) | 549.72 g/mol | [1] [3] |
Appearance | Off-white solid | [1] [3] |
Melting Point | 132-133°C (acetone solvate) | [1] [3] |
Storage Conditions | -20°C | [1] |
Chiral Centers | 3R, 11bR (TBZ); 1S,4R (CSA) | [1] [2] |
The isolation of pharmacologically active (3R,11bR)-Tetrabenazine from its racemic mixture relies critically on diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid (CSA). This chiral resolving agent possesses a rigid, well-defined terpene structure featuring a sulfonic acid group capable of salt formation with the basic tertiary amine in tetrabenazine [2] [4]. The resolution mechanism exploits differential crystallization behavior between the diastereomeric salts: the (3R,11bR)-TBZ/(1S)-CSA complex exhibits significantly lower solubility in specific solvents compared to its (3S,11bS)-TBZ/(1S)-CSA counterpart, enabling selective crystallization [2] [4] [6]. Extensive optimization revealed acetone as the optimal crystallization solvent, with a critical ratio of 13 mL per gram of racemic TBZ input. Temperature control between 15-20°C proved essential for achieving high enantiomeric excess (ee); deviations below 10°C drastically reduced ee [2] [4]. Crucially, the equivalents of CSA dramatically impact resolution efficiency. Employing 0.5 equivalents of CSA (rather than 1.0 equivalent) yielded initial crystals with 96% ee, which could be elevated to >98% ee through a single recrystallization step [2] [4]. This counterintuitive stoichiometry likely reflects preferential nucleation kinetics favoring the desired diastereomer under substoichiometric conditions.
A pivotal innovation in the process involves acid-catalyzed racemization of the undesired enantiomer remaining in the mother liquor. Treatment of this residue with additional CSA under reflux conditions induces epimerization via reversible ring-opening to an isoquinolinium intermediate [2] [4] [6]. Subsequent cooling and crystallization allow recovery of additional (3R,11bR)-TBZ/(1S)-CSA salt. This dynamic resolution approach transforms an otherwise wasteful process into an economical, high-yielding operation suitable for industrial scale-up. Alternative chiral acids—including tartaric acid, dibenzoyl-D-tartaric acid, and 2'-nitrotartranilic acid—were evaluated but proved inferior to CSA for achieving high optical purity [2] [6]. The robustness and scalability of this CSA-mediated resolution render it the method of choice over asymmetric synthesis or preparative chiral HPLC, which suffer from cost, complexity, and scalability limitations [2] [6].
Parameter | Optimal Condition | Effect on Resolution |
---|---|---|
Resolving Agent | (1S)-(+)-10-Camphorsulfonic acid | Forms insoluble diastereomeric salt |
Solvent | Acetone | Maximizes yield and ee |
Solvent Ratio | 13 mL/g (±)-TBZ | Critical for supersaturation control |
CSA Equivalents | 0.5 eq | Achieves 96% ee (initial crystals) |
Crystallization Temp | 15-20°C | Below 10°C reduces ee significantly |
Recrystallization | Single recrystallization in acetone | Increases ee to >98% |
Mother Liquor Recycling | Acid-catalyzed racemization with CSA | Converts undesired enantiomer for reuse |
The imperative for isolating (3R,11bR)-Tetrabenazine stems from profound stereoselective pharmacology. Binding affinity studies demonstrate that (+)-(3R,11bR)-TBZ exhibits an 8,000-fold greater potency at VMAT2 (Ki = 4.47 nM) compared to its (-)-(3S,11bS)-enantiomer (Ki = 36,400 nM) [2] [6]. This extraordinary differential ranks among the most pronounced enantiomeric activity disparities reported for any therapeutic agent. The active metabolite profile reveals even greater potency: (2R,3R,11bR)-dihydrotetrabenazine (α-DHTBZ), generated by ketone reduction in vivo, binds VMAT2 with Ki = 3.96 nM [2] [6]. Crucially, this metabolite retains the (3R,11bR) configuration, confirming its essential role in target engagement. Pharmacokinetic studies using resolved stereoisomers demonstrate superior bioavailability and brain penetration of (3R,11bR)-TBZ compared to other stereoisomers. Tissue distribution analyses reveal significantly higher concentrations of (3R,11bR)-TBZ in brain tissue, indicating enhanced blood-brain barrier permeability essential for treating central nervous system disorders like Huntington's chorea [5] [7].
Beyond potency, the therapeutic index of tetrabenazine derivatives improves substantially with stereochemical purity. The cis-DHTBZ metabolites—particularly (2R,3S,11bR)-DHTBZ and (2S,3R,11bS)-DHTBZ—exhibit high VMAT2 affinity but negligible binding at dopamine receptors (D1, D2) [2] [6]. This receptor selectivity profile suggests a reduced propensity for dopaminergic side effects (e.g., parkinsonism, acute dystonia) commonly associated with racemic TBZ therapy. Furthermore, these cis-configured metabolites lack the sedative effects observed with the racemate [2] [6]. Clinical implications are profound: Enantiomerically pure (3R,11bR)-TBZ, potentially delivered as its crystalline CSA salt, offers a path to enhanced efficacy and tolerability in hyperkinetic disorders. The molecular basis for this superiority likely involves precise complementarity between the (3R,11bR)-configured molecule and its binding pocket on VMAT2, minimizing off-target interactions while maximizing monoamine depletion in hyperactive neural pathways [2] [5] [6].
Compound | Configuration | VMAT2 Ki (nM) | Dopamine Receptor Binding | Key Pharmacological Traits |
---|---|---|---|---|
(3R,11bR)-TBZ | 3R,11bR | 4.47 | Moderate | High brain penetration, primary active form [2] [5] [6] |
(3S,11bS)-TBZ | 3S,11bS | 36,400 | Moderate | Pharmacologically negligible |
(2R,3R,11bR)-α-DHTBZ | 2R,3R,11bR | 3.96 | Moderate | Potent active metabolite |
(2R,3S,11bR)-cis-DHTBZ | 2R,3S,11bR | <10 | Negligible | High VMAT2 affinity, minimal side effects [2] [6] |
(2S,3R,11bS)-cis-DHTBZ | 2S,3R,11bS | <10 | Negligible | High VMAT2 affinity, minimal side effects [2] [6] |
* Exact Ki values not provided in search results, but described as high affinity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1